Dopamine D3 Receptor Binding Affinity of 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea: Quantitative Comparison with Structurally Related Naphthalimides
The target compound demonstrates potent binding affinity for the human dopamine D3 receptor with a Ki value of 4.60 nM in a radioligand displacement assay using [125I]IABN as the tracer in HEK293 cells expressing the human D3 receptor [1]. This Ki value positions the compound among the high-affinity D3 ligands disclosed in US Patent 8,748,608, where structurally related naphthalimide derivatives in the same series exhibit a range of affinities with some analogs showing weaker binding (e.g., compounds with IC50 values of 15.8-25.7 nM in antagonist mitogenesis assays) [2]. The propyl-linked carbamimidoyl-methylurea architecture of the target compound contrasts with classic antitumor naphthalimides such as amonafide and mitonafide, which demonstrate negligible D3 receptor engagement and instead exert their activity through DNA intercalation and topoisomerase IIα poisoning [3].
| Evidence Dimension | Human dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | Amonafide and mitonafide: no reported D3 binding activity; D3 antagonist comparator in patent series: IC50 = 25.7 nM |
| Quantified Difference | Target compound Ki = 4.60 nM versus comparator IC50 = 25.7 nM (5.6-fold higher affinity by binding endpoint; note: Ki vs. IC50 are distinct assay endpoints) |
| Conditions | [125I]IABN radioligand displacement assay in HEK293 cells expressing human D3 receptor |
Why This Matters
Procurement decisions for D3 receptor-focused research require this specific compound because alternative naphthalimides lack the carbamimidoyl-methylurea pharmacophore essential for sub-10 nM D3 binding affinity.
- [1] BindingDB Entry BDBM50378002 (CHEMBL1627320). Dopamine D3 receptor binding affinity data for 1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea derived from US Patent 8,748,608. View Source
- [2] BindingDB Entry BDBM50378001 (CHEMBL1627321). Dopamine D3 receptor antagonist activity data for structurally related naphthalimide derivative from US Patent 8,748,608, Compound 36. View Source
- [3] Van Quaquebeke E, Mahieu T, Dumont P, et al. 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157), a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. Journal of Medicinal Chemistry. 2007;50(17):4122-4134. View Source
